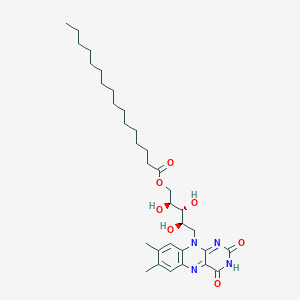

Riboflavin-5'-monopalmitate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Riboflavin-5'-monopalmitate is a complex organic compound characterized by its unique structure, which includes a pteridine ring system substituted with dimethyl groups and a hexadecanoate ester

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Riboflavin-5'-monopalmitate typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the pteridine ring system, followed by the introduction of the dimethyl groups and the esterification with hexadecanoic acid. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired regioselectivity and stereoselectivity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems can also help in maintaining consistent quality and reducing production costs. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in its pure form.

Análisis De Reacciones Químicas

Types of Reactions

Riboflavin-5'-monopalmitate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Substitution: The pteridine ring system allows for substitution reactions, where different substituents can be introduced to modify the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemistry

Riboflavin-5'-monopalmitate serves as a valuable building block in organic synthesis. Its distinct chemical structure facilitates the exploration of new synthetic pathways and reactions. Researchers utilize this compound to develop more complex molecules, which can be pivotal in advancing chemical knowledge and methodologies.

Biology

In biological studies, this compound is employed to investigate enzyme interactions and metabolic pathways. Its structural properties allow it to act as a probe for studying various biological processes, including cellular respiration and energy metabolism. This application is crucial for understanding the biochemical roles of flavoproteins and their impact on cellular functions .

Medicine

The therapeutic potential of this compound is significant, particularly in drug development targeting specific enzymes or receptors. Its ability to undergo various chemical modifications enhances its versatility as a candidate for drug design. Clinical studies have suggested its efficacy in treating conditions such as migraines and vitamin deficiencies . For instance, high-dose riboflavin supplementation has been shown to reduce the frequency and severity of migraine attacks effectively .

Nutritional Applications

This compound plays a role in nutrition by contributing to riboflavin supplementation strategies. It is particularly relevant for populations at risk of deficiency, including those with specific dietary restrictions or certain medical conditions that impair nutrient absorption. Studies indicate that adequate riboflavin intake can improve biomarkers associated with energy metabolism and overall health .

Industrial Applications

In the industrial sector, this compound is utilized as an intermediate in the synthesis of other valuable chemicals. Its stability and reactivity make it suitable for large-scale production processes, particularly in the food and pharmaceutical industries where it can serve as an additive or nutrient fortifier .

Migraine Treatment

A randomized controlled trial involving 85 patients demonstrated that high-dose riboflavin (400 mg/day) significantly decreased migraine frequency compared to baseline measurements. This study highlights the compound's potential as a non-pharmacological treatment option for migraine sufferers .

Nutritional Deficiency

Research has linked riboflavin status with improved iron absorption and metabolism in individuals with dietary deficiencies. A study showed that riboflavin supplementation enhanced iron status markers in older adults, suggesting its role in managing anemia-related conditions .

Safety and Efficacy

This compound has been evaluated for safety in various animal studies, indicating no significant toxic effects at recommended dosages. Its use in both human and veterinary medicine underscores its safety profile when administered appropriately .

Mecanismo De Acción

The mechanism of action of Riboflavin-5'-monopalmitate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparación Con Compuestos Similares

Similar Compounds

- [(2S,3R,4R)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] octadecanoate

- [(2S,3R,4R)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] dodecanoate

Uniqueness

Riboflavin-5'-monopalmitate is unique due to its specific ester chain length and the presence of the pteridine ring system. These features confer distinct chemical and biological properties, making it a valuable compound for various applications. The ability to undergo diverse chemical reactions and its potential for modification further enhance its versatility compared to similar compounds.

Propiedades

Número CAS |

73130-89-9 |

|---|---|

Fórmula molecular |

C33H50N4O7 |

Peso molecular |

614.8 g/mol |

Nombre IUPAC |

[(2S,3R,4R)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] hexadecanoate |

InChI |

InChI=1S/C33H50N4O7/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-28(40)44-21-27(39)30(41)26(38)20-37-25-19-23(3)22(2)18-24(25)34-29-31(37)35-33(43)36-32(29)42/h18-19,26-27,30,38-39,41H,4-17,20-21H2,1-3H3,(H,36,42,43)/t26-,27+,30-/m1/s1 |

Clave InChI |

AFPHIBMZSRKCCU-HRHHFINDSA-N |

SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(C(C(CN1C2=C(C=C(C(=C2)C)C)N=C3C1=NC(=O)NC3=O)O)O)O |

SMILES isomérico |

CCCCCCCCCCCCCCCC(=O)OC[C@@H]([C@@H]([C@@H](CN1C2=C(C=C(C(=C2)C)C)N=C3C1=NC(=O)NC3=O)O)O)O |

SMILES canónico |

CCCCCCCCCCCCCCCC(=O)OCC(C(C(CN1C2=C(C=C(C(=C2)C)C)N=C3C1=NC(=O)NC3=O)O)O)O |

Sinónimos |

iboflavin-5'-monopalmitate riboflavin-MP |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.